molecular formula C18H23NO2 B2593741 1-(4-Methoxyphenyl)-2-[(1-phenylpropan-2-yl)amino]ethan-1-ol CAS No. 1409070-36-5

1-(4-Methoxyphenyl)-2-[(1-phenylpropan-2-yl)amino]ethan-1-ol

Cat. No.: B2593741
CAS No.: 1409070-36-5
M. Wt: 285.387
InChI Key: ZZFSETOETUSBIT-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-[(1-phenylpropan-2-yl)amino]ethan-1-ol is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to a phenyl ring, an amino group attached to a propyl chain, and a hydroxyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-2-[(1-phenylpropan-2-yl)amino]ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with nitroethane to form 4-methoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 1-(4-methoxyphenyl)-2-nitropropane. The nitro group is subsequently reduced to an amino group using catalytic hydrogenation, resulting in 1-(4-methoxyphenyl)-2-aminopropane. Finally, the amino group is alkylated with 1-phenylpropan-2-ol under basic conditions to produce the target compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-[(1-phenylpropan-2-yl)amino]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a corresponding hydrocarbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: 1-(4-Methoxyphenyl)-2-[(1-phenylpropan-2-yl)amino]ethanone.

    Reduction: 1-(4-Methoxyphenyl)-2-[(1-phenylpropan-2-yl)amino]ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-[(1-phenylpropan-2-yl)amino]ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its effects on the central nervous system and its potential as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-[(1-phenylpropan-2-yl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist at these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-2-aminopropane: Lacks the phenylpropan-2-yl group, resulting in different chemical and biological properties.

    1-(4-Methoxyphenyl)-2-[(1-phenylethyl)amino]ethan-1-ol: Similar structure but with a different alkyl chain, leading to variations in reactivity and activity.

    1-(4-Methoxyphenyl)-2-[(1-phenylbutan-2-yl)amino]ethan-1-ol: Contains a longer alkyl chain, which may affect its solubility and interaction with biological targets.

Uniqueness

1-(4-Methoxyphenyl)-2-[(1-phenylpropan-2-yl)amino]ethan-1-ol is unique due to its specific combination of functional groups and structural features This uniqueness contributes to its distinct chemical reactivity and potential applications in various fields

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-(1-phenylpropan-2-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-14(12-15-6-4-3-5-7-15)19-13-18(20)16-8-10-17(21-2)11-9-16/h3-11,14,18-20H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFSETOETUSBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NCC(C2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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